molecular formula C14H18O2 B14216699 2,2,9-trimethyl-4,5-dihydro-3H-1-benzoxocin-6-one CAS No. 823805-56-7

2,2,9-trimethyl-4,5-dihydro-3H-1-benzoxocin-6-one

Katalognummer: B14216699
CAS-Nummer: 823805-56-7
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: CNQFHGSATVMIDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,9-trimethyl-4,5-dihydro-3H-1-benzoxocin-6-one is an organic compound with a complex structure that includes a benzoxocin ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2,2,9-trimethyl-4,5-dihydro-3H-1-benzoxocin-6-one would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced industrial techniques could be employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,9-trimethyl-4,5-dihydro-3H-1-benzoxocin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of products depending on the functional groups involved.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2,9-trimethyl-4,5-dihydro-3H-1-benzoxocin-6-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism of action and identify the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

2,2,9-trimethyl-4,5-dihydro-3H-1-benzoxocin-6-one can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other benzoxocin derivatives or compounds with similar ring structures

List of Similar Compounds

Eigenschaften

CAS-Nummer

823805-56-7

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

2,2,9-trimethyl-4,5-dihydro-3H-1-benzoxocin-6-one

InChI

InChI=1S/C14H18O2/c1-10-6-7-11-12(15)5-4-8-14(2,3)16-13(11)9-10/h6-7,9H,4-5,8H2,1-3H3

InChI-Schlüssel

CNQFHGSATVMIDR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=O)CCCC(O2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.